trans-4-ethynyl-N,N-dimethyl-cyclohexanamine;hydrochloride trans-4-ethynyl-N,N-dimethyl-cyclohexanamine;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18631024
InChI: InChI=1S/C10H17N.ClH/c1-4-9-5-7-10(8-6-9)11(2)3;/h1,9-10H,5-8H2,2-3H3;1H
SMILES:
Molecular Formula: C10H18ClN
Molecular Weight: 187.71 g/mol

trans-4-ethynyl-N,N-dimethyl-cyclohexanamine;hydrochloride

CAS No.:

Cat. No.: VC18631024

Molecular Formula: C10H18ClN

Molecular Weight: 187.71 g/mol

* For research use only. Not for human or veterinary use.

trans-4-ethynyl-N,N-dimethyl-cyclohexanamine;hydrochloride -

Specification

Molecular Formula C10H18ClN
Molecular Weight 187.71 g/mol
IUPAC Name 4-ethynyl-N,N-dimethylcyclohexan-1-amine;hydrochloride
Standard InChI InChI=1S/C10H17N.ClH/c1-4-9-5-7-10(8-6-9)11(2)3;/h1,9-10H,5-8H2,2-3H3;1H
Standard InChI Key ATQJNIUISLJUJE-UHFFFAOYSA-N
Canonical SMILES CN(C)C1CCC(CC1)C#C.Cl

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features a cyclohexane ring in the trans configuration, ensuring spatial separation between the ethynyl (-C≡CH) and dimethylamino (-N(CH3_3)2_2) substituents. The hydrochloride salt enhances solubility in polar solvents, a critical property for pharmacological applications . Key identifiers include:

  • IUPAC Name: 4-ethynyl-N,N-dimethylcyclohexan-1-amine hydrochloride

  • SMILES: CN(C)C1CCC(CC1)C#C.Cl

  • InChIKey: ATQJNIUISLJUJE-UHFFFAOYSA-N .

Physical Properties

PropertyValue
Molecular FormulaC10H18ClN\text{C}_{10}\text{H}_{18}\text{ClN}
Molecular Weight187.71 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilitySoluble in polar solvents (e.g., water, methanol)
StabilityStable under inert conditions

The lack of reported melting/boiling points underscores its primary use in controlled research environments .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves enantioselective methods to achieve the trans configuration. A representative route includes:

  • Cyclohexane Functionalization: Starting with trans-4-aminocyclohexanol, the amine is protected (e.g., with phthalimide) .

  • Ethynylation: Sonogashira coupling introduces the ethynyl group using a palladium catalyst .

  • Dimethylation: The amine is methylated using methyl iodide or dimethyl sulfate under basic conditions.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .

Key Challenges

  • Stereochemical Control: Ensuring trans configuration requires chiral catalysts or resolving agents .

  • Purification: Column chromatography or recrystallization is critical to isolate the hydrochloride salt .

Applications in Pharmaceutical Research

CNS Drug Development

The compound’s structural similarity to psychoactive amines (e.g., memantine) suggests potential as a neuromodulator. The ethynyl group enables click chemistry for bioconjugation, facilitating targeted drug delivery systems .

Asymmetric Synthesis

As a chiral building block, it participates in catalytic cycles for producing enantiomerically pure compounds. For example, hydroamination reactions (e.g., with alkenes) leverage its amine group for constructing complex heterocycles .

Reactivity and Mechanistic Insights

Ethynyl Group Reactivity

  • Cycloaddition: Participates in Huisgen azide-alkyne cycloaddition (CuAAC) to form triazoles .

  • Halogenation: Reacts with bromine to form dibromoalkenes, useful in cross-coupling reactions .

Amine Functionality

  • Alkylation: The dimethylamine group undergoes quaternization with alkyl halides, enhancing solubility for ionic liquids .

  • Acid-Base Behavior: Protonation at physiological pH influences bioavailability and receptor binding.

Characterization Techniques

Spectroscopic Analysis

  • NMR: 1H^1\text{H} NMR shows cyclohexane ring protons (δ 1.2–2.1 ppm), ethynyl proton (δ 2.5–3.0 ppm), and dimethylamino singlet (δ 2.2 ppm).

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 187.71 .

X-Ray Crystallography

Crystal structures reveal chair conformations of the cyclohexane ring and hydrogen-bonding networks in the hydrochloride salt .

Future Research Directions

Pharmacological Profiling

  • In Vivo Studies: Investigate bioavailability, metabolism, and CNS penetration .

  • Target Identification: Screen against neurotransmitter receptors (e.g., NMDA, σ-1) .

Process Optimization

  • Green Chemistry: Develop solvent-free or catalytic methods to improve yield and reduce waste .

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